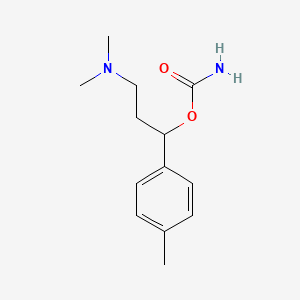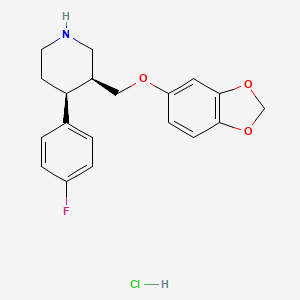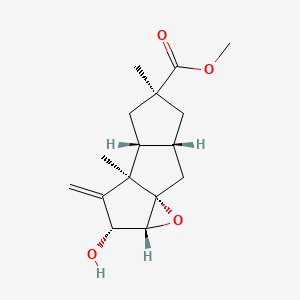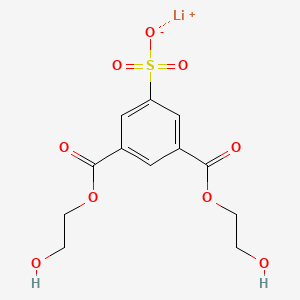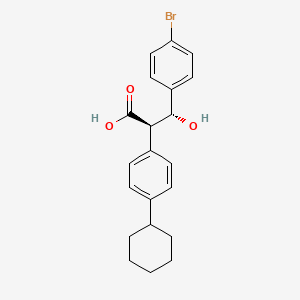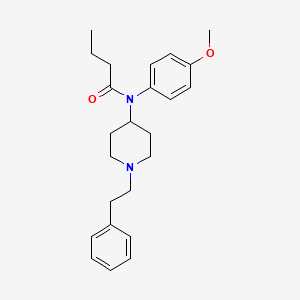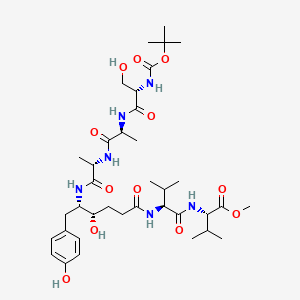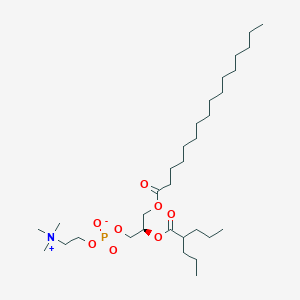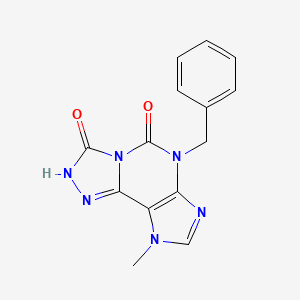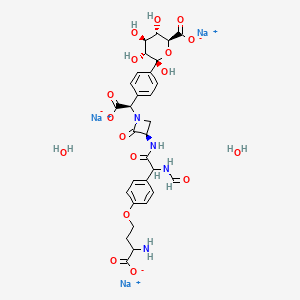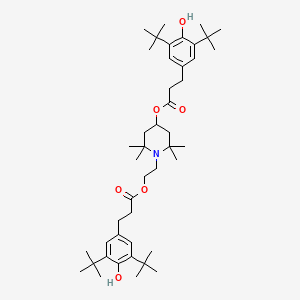
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is a complex organic compound. It is characterized by its multiple tert-butyl groups and hydroxyl functionalities, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the tert-butyl groups and hydroxyl functionalities. Common reagents used in these reactions include tert-butyl alcohol, phenol derivatives, and various catalysts to facilitate the esterification and hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the ester groups can produce primary alcohols.
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and preventing oxidative damage. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-, octadecyl ester
Uniqueness
Compared to similar compounds, Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-(2-(3-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-1-oxopropoxy)ethyl)-2,2,6,6-tetramethyl-4-piperidinyl ester stands out due to its multiple tert-butyl groups and hydroxyl functionalities. These structural features contribute to its enhanced stability, reactivity, and potential biological activities, making it a valuable compound in various scientific research applications.
Propiedades
Número CAS |
73754-27-5 |
|---|---|
Fórmula molecular |
C45H71NO6 |
Peso molecular |
722.0 g/mol |
Nombre IUPAC |
2-[4-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2,6,6-tetramethylpiperidin-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C45H71NO6/c1-40(2,3)32-23-29(24-33(38(32)49)41(4,5)6)17-19-36(47)51-22-21-46-44(13,14)27-31(28-45(46,15)16)52-37(48)20-18-30-25-34(42(7,8)9)39(50)35(26-30)43(10,11)12/h23-26,31,49-50H,17-22,27-28H2,1-16H3 |
Clave InChI |
SKMNWICOBCDSSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1CCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(C)C)OC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


